1,3-Dichloro-2-benzothiophene
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Overview
Description
1,3-Dichloro-2-benzothiophene is an organosulfur compound with the molecular formula C8H4Cl2S. This compound belongs to the benzothiophene family, which is characterized by a fused benzene and thiophene ring structure. Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dichloro-2-benzothiophene can be synthesized through various methods. One common approach involves the chlorination of 2-benzothiophene using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dichloro-2-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzothiophenes can be obtained.
Oxidation Products: Sulfoxides and sulfones are the primary products of oxidation reactions.
Scientific Research Applications
1,3-Dichloro-2-benzothiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-benzothiophene and its derivatives often involves interaction with specific molecular targets. For instance, some derivatives exhibit antimicrobial activity by inhibiting bacterial enzymes such as DNA gyrase and dihydrofolate reductase . In cancer research, certain derivatives may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 2,3-Dichlorobenzothiophene
- 2,3-Dichlorothiophene
- 2-Chlorobenzothiophene
Uniqueness: 1,3-Dichloro-2-benzothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may offer different selectivity and potency in various applications .
Properties
IUPAC Name |
1,3-dichloro-2-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2S/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWOLJZSKYXOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SC(=C2C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136132-54-2 |
Source
|
Record name | 1,3-dichloro-2-benzothiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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